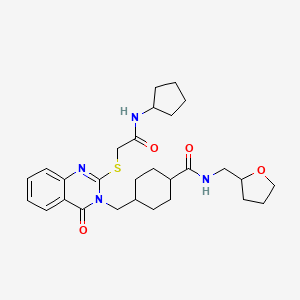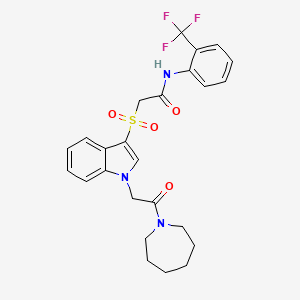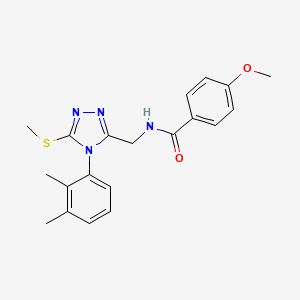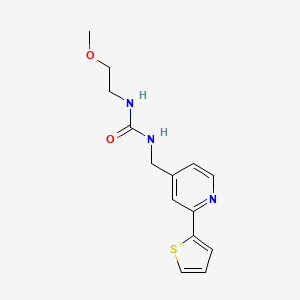![molecular formula C19H14FN5O3 B2373395 2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899946-32-8](/img/structure/B2373395.png)
2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group is a bicyclic structure with nitrogen atoms, and the phenyl and fluorophenoxy groups are aromatic rings. The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The aromatic rings might undergo electrophilic aromatic substitution reactions, and the acetamide group could be involved in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Radiosynthesis for PET Imaging
- Research into related pyrazolopyrimidineacetamides, such as the synthesis of [18F]DPA-714, demonstrates the application of these compounds in positron emission tomography (PET) imaging. These compounds selectively bind to the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. The synthesis of [18F]DPA-714 involved a simple, automated process, highlighting the potential for these compounds in in vivo imaging of neuroinflammation and possibly aiding in the diagnosis of neurodegenerative disorders (Dollé et al., 2008).
Antitumor Activity
- A study exploring the anticancer activity of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives found one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines. This suggests the structural framework of pyrazolopyrimidines holds potential for the development of new anticancer agents (Al-Sanea et al., 2020).
Anti-inflammatory and Antipsychotic Agents
- Novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides were synthesized and demonstrated significant anti-inflammatory activity. Among the compounds, some showed substantial anti-inflammatory effects, suggesting the therapeutic potential of these compounds in treating inflammation (Sunder & Maleraju, 2013).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives were used to construct Co(II) and Cu(II) coordination complexes. These complexes, along with the ligands, displayed significant antioxidant activity, indicating the potential use of these compounds in developing antioxidant therapies (Chkirate et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to be effective kinase inhibitors . They are often used in the treatment of diseases like cancer .
Mode of Action
Based on its structural similarity to pyrazolo[3,4-d]pyrimidines, it can be inferred that it might interact with kinase active sites . This interaction could potentially inhibit the activity of the kinase, thereby affecting the signaling pathways within the cell .
Biochemical Pathways
Kinase inhibitors generally affect signaling pathways involved in cell growth and proliferation . Inhibition of these pathways can lead to a decrease in cancer cell growth and development .
Result of Action
As a potential kinase inhibitor, it could lead to a decrease in cell proliferation and growth, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidines, the class of compounds to which it belongs, can mimic the binding interactions of ATP in kinase active sites . This suggests that 2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide may interact with various enzymes and proteins in the body, particularly kinases.
Cellular Effects
Based on its classification as a potential kinase inhibitor , it can be hypothesized that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a potential kinase inhibitor , it may exert its effects at the molecular level by binding to kinases, inhibiting or activating these enzymes, and causing changes in gene expression.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c20-15-8-4-5-9-16(15)28-11-17(26)23-24-12-21-18-14(19(24)27)10-22-25(18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUHSQJULPQBBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2373315.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2373316.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2373317.png)


![4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine](/img/structure/B2373320.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2373331.png)


![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)
